3-Pyrrolidinecarboxamide,1-[7-[1-(2,3-dihydro-1h-indolyl)-1,2-dihydro-4-methyl-2-oxo-3-pyridinyl]-3-isoquinolinyl]-
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Overview
Description
3-Pyrrolidinecarboxamide,1-[7-[1-(2,3-dihydro-1h-indolyl)-1,2-dihydro-4-methyl-2-oxo-3-pyridinyl]-3-isoquinolinyl]- is a complex organic compound that features a unique combination of pyrrolidine, indole, pyridine, and isoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinecarboxamide,1-[7-[1-(2,3-dihydro-1h-indolyl)-1,2-dihydro-4-methyl-2-oxo-3-pyridinyl]-3-isoquinolinyl]- typically involves multi-step organic synthesis. The process begins with the preparation of the core structures, such as pyrrolidine, indole, and isoquinoline derivatives, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinecarboxamide,1-[7-[1-(2,3-dihydro-1h-indolyl)-1,2-dihydro-4-methyl-2-oxo-3-pyridinyl]-3-isoquinolinyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the molecule. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Pyrrolidinecarboxamide,1-[7-[1-(2,3-dihydro-1h-indolyl)-1,2-dihydro-4-methyl-2-oxo-3-pyridinyl]-3-isoquinolinyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Pyrrolidinecarboxamide,1-[7-[1-(2,3-dihydro-1h-indolyl)-1,2-dihydro-4-methyl-2-oxo-3-pyridinyl]-3-isoquinolinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptor signaling pathways to exert anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide: This compound shares the pyrrolidine core and is used in similar applications, such as in the synthesis of advanced materials.
Indole-3-acetic acid: An indole derivative with significant biological activity, used as a plant hormone and in various medicinal applications.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have similar structural features and are studied for their potential as kinase inhibitors in cancer therapy.
Uniqueness
3-Pyrrolidinecarboxamide,1-[7-[1-(2,3-dihydro-1h-indolyl)-1,2-dihydro-4-methyl-2-oxo-3-pyridinyl]-3-isoquinolinyl]- is unique due to its combination of multiple heterocyclic moieties, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and the potential for novel therapeutic effects .
Properties
Molecular Formula |
C28H27N5O2 |
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Molecular Weight |
465.5 g/mol |
IUPAC Name |
1-[7-[1-(2,3-dihydroindol-1-yl)-4-methyl-2-oxopyridin-3-yl]isoquinolin-3-yl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C28H27N5O2/c1-18-8-12-33(32-13-10-19-4-2-3-5-24(19)32)28(35)26(18)21-7-6-20-15-25(30-16-23(20)14-21)31-11-9-22(17-31)27(29)34/h2-8,12,14-16,22H,9-11,13,17H2,1H3,(H2,29,34) |
InChI Key |
PURYTKFKNAXPJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C=C1)N2CCC3=CC=CC=C32)C4=CC5=CN=C(C=C5C=C4)N6CCC(C6)C(=O)N |
Origin of Product |
United States |
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